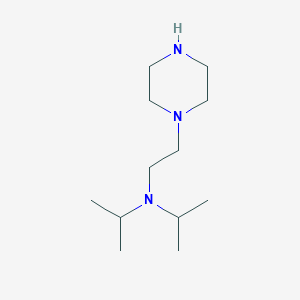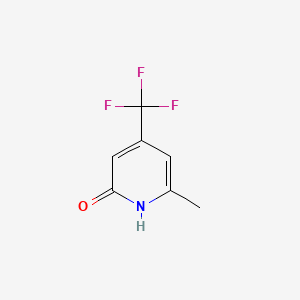
2-Amino-5-phenylpyrimidine-4,6-diol
Descripción general
Descripción
2-Amino-5-phenylpyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Aplicaciones Científicas De Investigación
2-Amino-5-phenylpyrimidine-4,6-diol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that pyrimidine derivatives have been known to interact with a variety of biological targets, including dihydrofolate reductase (dhfr), egfr and her-2 tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
It has been observed that 2-amino-4,6-dichloropyrimidines, which are structurally similar, inhibit immune-activated nitric oxide production . This suggests that 2-Amino-5-phenylpyrimidine-4,6-diol may interact with its targets in a way that modulates specific biochemical pathways.
Biochemical Pathways
For instance, they can act as inhibitors of tetrahydrobiopterin synthesis, regulators of pain sensitivity and persistence, and compounds which suppress accumulation of cytokine-induced NF-κB .
Result of Action
It has been observed that structurally similar compounds, such as 2-amino-4,6-dichloropyrimidines, can inhibit immune-activated nitric oxide production . This suggests that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
2-Amino-5-phenylpyrimidine-4,6-diol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyrimidine metabolism, potentially influencing the activity of these enzymes . The nature of these interactions includes binding to active sites and altering enzyme activity, which can impact metabolic pathways and cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, it can influence the expression of genes involved in these pathways, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular functions, such as prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound can influence the pyrimidine biosynthesis pathway, altering the levels of intermediates and end products. These changes can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound can impact its activity and function, as it determines the proximity of the compound to its target biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpyrimidine-4,6-diol typically involves the condensation of guanidine hydrochloride with monosubstituted malonic acid diesters in the presence of sodium ethoxide . The reaction is carried out under reflux conditions, followed by the addition of ethanol and subsequent evaporation to yield the desired product. The general procedure involves dissolving metallic sodium in absolute ethanol under argon, followed by the addition of guanidine hydrochloride and the corresponding monosubstituted malonic acid diester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-phenylpyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino or hydroxyl positions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the phenyl group at position 5.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.
2,4-Diamino-6-hydroxypyrimidine: Contains additional amino groups at positions 2 and 4.
Uniqueness
2-Amino-5-phenylpyrimidine-4,6-diol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, as well as the phenyl group at position 5. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPMTXLIFATOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382944 | |
| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154146-07-3 | |
| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B1273190.png)
![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)

